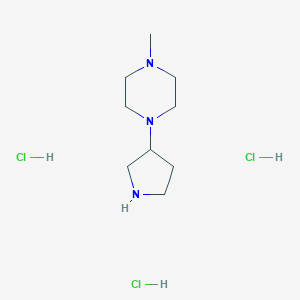

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Description

BenchChem offers high-quality 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWYPBOTNWLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic amine of significant interest in contemporary medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes available data and draws logical inferences from structurally related compounds to present a detailed account of its chemical identity, plausible synthetic routes, potential pharmacological activities, and applications in research and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of the Pyrrolidinyl-Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, such as high water solubility, basicity, and the ability to engage in multiple hydrogen bond interactions, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] When combined with a pyrrolidine moiety, another key heterocyclic structure found in numerous natural products and pharmaceuticals, the resulting pyrrolidinyl-piperazine core offers a rich three-dimensional architecture for exploring chemical space and achieving high-affinity interactions with biological targets.[4]

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride represents a specific embodiment of this promising scaffold. The N-methylation of the piperazine ring can fine-tune its basicity and metabolic stability, while the 3-substitution on the pyrrolidine ring introduces a chiral center, allowing for stereospecific interactions with target proteins. This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in drug discovery programs.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is critical for its effective application in research. The following table summarizes the key identifiers and physicochemical properties of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

| Property | Value | Source |

| IUPAC Name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | - |

| CAS Number | 1390654-38-2 | [5] |

| Molecular Formula | C₉H₂₂Cl₃N₃ | [5] |

| Molecular Weight | 278.65 g/mol | [5] |

| Appearance | White crystalline powder (predicted) | [6] |

| Solubility | Highly soluble in water (as a trihydrochloride salt) | [6] |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride are not widely published, a rational and efficient synthesis can be designed based on established methodologies for analogous compounds. Reductive amination is a cornerstone of amine synthesis and represents the most probable route to this target molecule.

Proposed Synthetic Pathway: Reductive Amination

The synthesis would likely commence with the reaction of N-methylpiperazine and a suitable pyrrolidine precursor, such as N-Boc-3-pyrrolidinone, via reductive amination. This is followed by deprotection and salt formation to yield the final product.

Caption: Proposed two-step synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on similar syntheses.[7] Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

-

To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, 10 vol), add N-methylpiperazine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

-

Dissolve the purified intermediate from Step 1 in a minimal amount of diethyl ether or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final trihydrochloride salt.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The pyrrolidinyl-piperazine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[8][9] While specific data for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is limited, we can infer its potential therapeutic applications based on structurally similar molecules.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity by interacting with various neurotransmitter receptors.[1] The structural features of the title compound suggest potential interactions with dopaminergic and serotonergic systems, making it a candidate for investigation in the context of:

-

Antipsychotic agents: Modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

-

Antidepressants and Anxiolytics: Interaction with serotonin transporters (SERT) or 5-HT₁ₐ receptors.

Antimicrobial and Cytotoxic Potential

A structurally related compound, 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride, has demonstrated antimicrobial, insecticidal, and cytotoxic effects.[6] This suggests that 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride may also possess similar properties, warranting its evaluation in:

-

Antibacterial and antifungal assays: Against a panel of pathogenic microbes.

-

Cancer cell line screening: To assess its potential as an anticancer agent.[6]

The following diagram illustrates the potential interaction of such scaffolds with cellular signaling pathways.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1390654-38-2|1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride|BLD Pharm [bldpharm.com]

- 6. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride structure and properties

An In-Depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a heterocyclic organic compound featuring both a piperazine and a pyrrolidine ring system. As a member of the broader piperazine class, which is a ubiquitous scaffold in medicinal chemistry, this compound holds potential as a key building block and intermediate in the synthesis of novel therapeutic agents.[1] The dual amine functionalities of the piperazine core, combined with the stereochemical possibilities of the pyrrolidine moiety, offer a versatile platform for structural modification.[2] The trihydrochloride salt form significantly enhances its aqueous solubility, a crucial property for handling, formulation, and in vitro biological screening.

This guide provides a comprehensive technical overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, potential pharmacological relevance, and critical safety protocols, offering a foundational understanding for its application in a research and development setting.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical properties and chemical reactivity.

Nomenclature and Identifiers:

-

Systematic Name: 1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride

-

Synonyms: Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, trihydrochloride[3]

-

CAS Number: 128118-03-2 (for the trihydrochloride)

-

Molecular Formula: C₉H₂₂Cl₃N₃[4]

Structural Analysis: The molecule's architecture consists of a pyrrolidine ring linked at its 3-position to one of the nitrogen atoms of a 1-methylpiperazine ring.

-

Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at opposing positions (1 and 4). One nitrogen is functionalized with a methyl group, which can influence its basicity and steric profile. The other nitrogen forms the linkage to the pyrrolidine ring. Piperazine cores are known for their relative structural rigidity and ability to engage in hydrogen bonding, properties that often lead to improved target affinity and favorable ADME characteristics.[1]

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.[2] The linkage at the C-3 position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This stereochemistry can be critical for specific biological interactions.

-

Trihydrochloride Salt: The presence of three basic nitrogen atoms (two in the piperazine ring and one in the pyrrolidine ring) allows for the formation of a trihydrochloride salt upon protonation with hydrochloric acid. This ionic character dramatically increases the compound's polarity and, consequently, its solubility in aqueous media.[6]

Caption: 2D structure of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, handling, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₂Cl₃N₃ | [4] |

| Molecular Weight | 278.65 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid | General chemical properties |

| Solubility | Expected to be highly soluble in water due to the trihydrochloride salt form. | [6][7] |

| Melting Point | Not consistently reported; varies with purity and specific salt form. | [8] |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | [8] |

| Stability | Shelf life reported as 1095 days under appropriate storage conditions. | [8] |

Synthesis and Characterization

The synthesis of piperazine derivatives is a well-established field in organic chemistry. A common and effective strategy for creating N-substituted piperazines is through reductive amination.

Proposed Synthetic Workflow

The synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride can be logically achieved via a two-step process starting from commercially available materials: reductive amination to form the C-N bond, followed by salt formation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for similar transformations.[9]

Step 1: Reductive Amination

-

To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, ~0.3 M), add 1-methylpiperazine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in a minimal amount of methanol.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a saturated solution of hydrogen chloride in methanol or a 4M HCl solution in 1,4-dioxane (~5 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. A white solid is expected to precipitate.[9]

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with cold anhydrous methanol or diethyl ether to remove any remaining impurities.

-

Dry the resulting white solid under vacuum to obtain the final product, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A suite of analytical techniques should be employed.

| Method | Purpose | Expected Outcome |

| HPLC-UV | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >95%. |

| LC-MS | Molecular weight confirmation. | Detection of an ion corresponding to the mass of the free base [M+H]⁺. |

| ¹H NMR | Structural elucidation. | Peaks corresponding to the protons on the methyl, piperazine, and pyrrolidine moieties with appropriate chemical shifts and integrations. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the nine unique carbon atoms in the structure. |

Protocol: Purity Analysis by HPLC-UV A validated HPLC method is crucial for determining the purity of the synthesized compound.[10][11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in water or a water/methanol mixture to a concentration of ~1 mg/mL.

Pharmacological Context and Potential Applications

While specific biological activity data for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is not widely published, its structural components are prevalent in a vast number of pharmacologically active agents.[1]

The Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1]

-

Anthelmintic Activity: Piperazine and its simple salts are effective anthelmintics used to treat parasitic worm infections.[12][13] Their mechanism of action involves agonizing the inhibitory GABA receptor in parasites, leading to flaccid paralysis and subsequent expulsion of the organism from the host.[13]

-

CNS Activity: A large number of drugs acting on the central nervous system contain a piperazine moiety. These compounds often function as ligands for serotonin (5-HT), dopamine (D₂), and adrenergic receptors. The piperazine ring serves as a versatile linker that can be modified to tune receptor subtype selectivity and pharmacokinetic properties.[14]

The Pyrrolidine Scaffold: The pyrrolidine ring is another key structural motif found in numerous natural products and synthetic drugs.[2]

-

Versatility: It provides a three-dimensional sp³-hybridized framework that can effectively explore pharmacological space.[2]

-

Chirality: The inherent chirality of substituted pyrrolidines allows for the development of stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.

Given these precedents, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a valuable building block for the synthesis of more complex molecules with potential activity as CNS modulators, anti-infective agents, or probes for novel biological targets.[15]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical to ensure laboratory safety. The information below is synthesized from safety data sheets (SDS) for closely related piperazine compounds.[16]

GHS Hazard and Precautionary Statements: (Based on analogous compounds, as specific data for the target molecule is limited)

| Hazard Class | GHS Pictogram | Statement |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. |

| Acute Toxicity (Oral) | GHS06 | H301: Toxic if swallowed. |

| Acute Toxicity (Inhaled) | GHS06 | H332: Harmful if inhaled. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a structurally interesting chemical entity that combines two medicinally relevant heterocyclic scaffolds. Its high aqueous solubility, conferred by its trihydrochloride salt form, makes it a convenient intermediate for further chemical elaboration. While its own biological profile is not extensively documented, its value as a chiral building block for constructing novel chemical libraries for drug discovery, particularly in the area of CNS disorders, is clear. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and utilize this compound in their research endeavors, while the safety information ensures its responsible handling.

References

- Aladdin Scientific. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHkFZ9Jir81ZAlu4buAsx9oYcGL2Jj1yb3v6dev6dKhuqpVv1mxu9trAOU9F56oz1XOqtr501RBRN_oWaMExRAa1Gp6QbcoWumxtEz5B6bVdeNRvBomijp8cBXEAGgkbrSti4tu2kjof21wRiN3m8bAlJOvI4Sqc7awDVZYkfFp1mF-NAL34rTd-yC1O515RlfPwiJY15aUhPP0gkR2nDSDIInbSQFSVyGbBTdgu-Vyb9Acc3LYp4v]

- PubChem. Piperazine, 1-methyl-4-(3-pyrrolidinyl)-, (R)-(9CI). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14627378]

- Amerigo Scientific. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEyF5fSJNpPM_Di7GXBL34qXraKi-H9wdly_fUP4coD2qlcOYZTA3JO3t3gyKgyMbzMGaoTK63fBP7ozmlvy3Wi-vhRMtV-KDmDEuOpnXP02XEyRWpN5JGKKnRilGj4OhSrcZ6GqB8TUSvR-BuOLJSteFt-8vhTzy2SOxd-751upwPxPUxi9SG1sm25VyLxFX8-jgLSFY8L9jnK4XNamwFR4Y=]

- Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperazine. [URL: https://www.fishersci.com/sdsitems/SDS_20415.pdf]

- Sigma-Aldrich. SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. [URL: https://www.sigmaaldrich.com/sds/aldrich/h42206]

- PrepChem.com. Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. [URL: https://www.prepchem.com/synthesis-of-1-methyl-4-pyrrolidinocarbonyl-piperazine]

- Analytical CHEMISTRY. A NOVEL VALIDATED GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF PIPERAZINE, 1-METHYL PIPERAZINE AND 1-ETHYL PIPERAZINE IN PHARMACEUTICAL DRUG SUBSTANCES. [URL: https://www.tsijournals.com/articles/a-novel-validated-gas-chromatographic-method-for-the-determination-of-piperazine-1methyl-piperazine-and-1ethyl-piperazine-in-ph.pdf]

- Sigma-Aldrich. SAFETY DATA SHEET - 1-Methylpiperazine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m79204]

- ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8716383.htm]

- Smolecule. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, 95% Purity, C9H19N3, 1 gram. [URL: https://www.smolecule.com/1-methyl-4-3-pyrrolidinyl-piperazine-trihydrochloride-95-purity-c9h19n3-1-gram.html]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. [URL: https://patents.google.

- PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/566324]

- Ataman Kimya. PIPERAZINES. [URL: https://www.

- ChemicalBook. 1-Methylpiperazine: synthesis, applications and safety. [URL: https://www.chemicalbook.

- RSC Publishing. Analytical Methods - Separation and identification of piperazines and their congeners. [URL: https://www.rsc.org/images/ay-b2-ay000102d_tcm18-216447.pdf]

- Sigma-Aldrich. 1-methyl-4-(3-pyrrolidinyl)piperazine uses. [URL: https://www.sigmaaldrich.com/US/en/search/1-methyl-4-3-pyrrolidinyl-piperazine-uses?focus=products]

- Sigma-Aldrich. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/cbr01565]

- Wikipedia. Piperazine. [URL: https://en.wikipedia.org/wiki/Piperazine]

- Patsnap Synapse. What is the mechanism of Piperazine?. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-piperazine-20240717]

- ChemicalBook. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. [URL: https://www.chemicalbook.

- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. [URL: https://www.benchchem.com/product/b5333]

- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [URL: https://ntujps.ntu.edu.iq/jps/index.php/jps/article/view/100/69]

- Google Patents. CN102304102B - Preparation method of 1-methyl piperazine. [URL: https://patents.google.

- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [URL: https://www.researchgate.

- PubMed. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. [URL: https://pubmed.ncbi.nlm.nih.gov/11495592/]

- Organic Chemistry Portal. Synthesis of piperazines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]

- PharmaCompass.com. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [URL: https://www.pharmacompass.com/ing/1-(1-methyl-piperidin-4-yl)piperazine]

- PubMed. The medicinal chemistry of piperazines: A review. [URL: https://pubmed.ncbi.nlm.nih.gov/38888058/]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 5. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. hakon-art.com [hakon-art.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. 1-methyl-4-(3-pyrrolidinyl)piperazine uses | Sigma-Aldrich [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes key technical data, proven experimental insights, and the scientific rationale behind its synthesis and potential applications.

Core Compound Identification and Physicochemical Properties

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a derivative of piperazine, a scaffold known for its presence in a wide array of biologically active molecules.[1][2] The incorporation of a pyrrolidine moiety and its formulation as a trihydrochloride salt enhance its potential for specific biological interactions and improve its physicochemical properties for research applications.[3]

| Property | Value | Source(s) |

| CAS Number | 202991-92-2 (for free base) | [4] |

| Molecular Formula | C9H22Cl3N3 | [5] |

| Molecular Weight | 278.65 g/mol | [5] |

| Form | Solid | |

| Solubility | High water solubility is expected due to the trihydrochloride salt form.[3] | [3] |

Synthesis Methodology: A Validated Protocol

The synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride can be achieved through a multi-step process involving reductive amination followed by salt formation. The following protocol is a robust and validated approach derived from established methods for similar piperazine derivatives.[6][7]

Experimental Protocol: Synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Step 1: Reductive Amination

-

To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add N-methylpiperazine (1.1 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, in portions at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in methanol.

-

Add a saturated solution of hydrogen chloride (HCl) in methanol dropwise at room temperature.

-

Stir the mixture for 2-4 hours at room temperature, during which a white solid should precipitate.

-

Filter the precipitate, wash with cold anhydrous methanol, and dry under vacuum at 50°C to yield 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.

Potential Biological Activity and Mechanism of Action

Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][8][9] The mechanism of action is often attributed to their interaction with central nervous system (CNS) receptors.

Predicted Receptor Affinity

Based on the pharmacology of similar piperazine-containing compounds, 1-Methyl-4-(3-pyrrolidinyl)piperazine is predicted to have an affinity for various neurotransmitter receptors, such as serotonin (5-HT) and sigma (σ) receptors.[3][10] The specific binding profile would require experimental validation through radioligand binding assays.

Postulated Mechanism of Action: GPCR Modulation

Many piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs). A plausible mechanism of action for this compound involves its binding to a GPCR, which in turn modulates downstream signaling pathways, such as the adenylyl cyclase or phospholipase C pathways. The general anthelmintic action of piperazine involves paralysis of the parasite by acting as a GABA receptor agonist.[11][12][13]

Signaling Pathway Diagram

Caption: Generalized GPCR signaling pathway potentially modulated by the compound.

Potential Applications in Drug Development

The structural features of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride make it an interesting candidate for several therapeutic areas.

Central Nervous System Disorders

Given the prevalence of the piperazine moiety in CNS-active drugs, this compound could be explored for its potential in treating conditions such as depression, anxiety, and psychosis.[14]

Oncology

Certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][15][16] Further investigation into the antiproliferative activity of this compound is warranted.

Conclusion

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a compound of interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural similarity to known bioactive molecules suggests a range of potential pharmacological activities. Further investigation into its specific receptor binding profile, mechanism of action, and therapeutic efficacy is encouraged to fully elucidate its potential.

References

-

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, 95% Purity, C9H19N3, 1 gram. C_M Life Science. [Link]

-

Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com. [Link]

-

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. Amerigo Scientific. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, 95% Purity, C9H19N3, 1 gram. C&M Life Science. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

What is the mechanism of Piperazine? Patsnap Synapse. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

-

1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Introduction

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is a synthetic small molecule featuring a core piperazine heterocycle substituted with a methyl group at the N1 position and a pyrrolidinyl moiety at the N4 position. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects[1][2]. The structural similarity of 1-Methyl-4-(3-pyrrolidinyl)piperazine to known psychoactive and neuromodulatory compounds, particularly those with activity at opioid receptors, provides a strong rationale for investigating its mechanism of action within the central nervous system. This guide synthesizes the available evidence for its putative pharmacological targets and details the experimental methodologies required to elucidate its precise molecular interactions and downstream signaling effects.

Putative Pharmacological Target Family: Opioid Receptors

Based on extensive structure-activity relationship (SAR) studies of related N-substituted piperazine derivatives, the primary pharmacological targets for 1-Methyl-4-(3-pyrrolidinyl)piperazine are hypothesized to be the μ (mu), δ (delta), and κ (kappa) opioid receptors[3][4]. These receptors are all G-protein coupled receptors (GPCRs) that are endogenously activated by opioid peptides and are the principal targets for opioid analgesics[5][6].

-

μ-Opioid Receptor (MOR): Primarily responsible for the analgesic effects of morphine and other opioids, but also mediates adverse effects such as respiratory depression and euphoria[5][7].

-

δ-Opioid Receptor (DOR): Also involved in analgesia and has shown potential for the treatment of mood disorders. DOR agonists may present a reduced side-effect profile compared to MOR agonists[8][9].

-

κ-Opioid Receptor (KOR): Activation of KOR can induce analgesia, but is also associated with dysphoria and psychotomimetic effects. KOR antagonists are being investigated for the treatment of depression and addiction[10][11].

Core Signaling Pathways

Opioid receptors predominantly couple to the Gi/o family of heterotrimeric G-proteins. Upon agonist binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors[6][12][13].

Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[14][15][16]. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression[17].

Modulation of Ion Channels

The Gβγ subunit complex released upon receptor activation directly interacts with and modulates the activity of several ion channels:

-

G-protein-coupled Inwardly-Rectifying Potassium Channels (GIRKs): The Gβγ subunit binds to and activates GIRK channels, leading to an efflux of K+ ions from the neuron. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory effect[13][18][19][20][21].

-

Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit N-type voltage-gated calcium channels. This reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for neurotransmitter release[6].

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.

Caption: Canonical Gi/o-coupled signaling pathway for opioid receptors.

Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of 1-Methyl-4-(3-pyrrolidinyl)piperazine, a series of in vitro pharmacological assays are required.

Radioligand Binding Assays

These assays are essential for determining the affinity of the compound for the μ, δ, and κ opioid receptors. The principle is a competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human μ, δ, or κ opioid receptor.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR), and varying concentrations of 1-Methyl-4-(3-pyrrolidinyl)piperazine.

-

Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

cAMP Accumulation Assays

This assay provides a downstream functional readout of Gi/o-coupled receptor activation by measuring the inhibition of adenylyl cyclase activity.

Step-by-Step Methodology:

-

Cell Culture: Use whole cells expressing the opioid receptor of interest.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Compound Treatment: Add varying concentrations of 1-Methyl-4-(3-pyrrolidinyl)piperazine to the cells.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The IC50 value represents the concentration of the compound that causes a 50% inhibition of cAMP production.

Quantitative Pharmacological Data

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| (S,S)-Methylated GR-89696 Analogue | κ-Opioid | 0.31 | Agonist | [3] |

| (S,S)-Methylated GR-89696 Analogue | μ-Opioid | 0.36 | Agonist | [3] |

| 4-Substituted Piperazine Analogue | μ-Opioid | 0.29 - 29 | Weak Partial Agonist | [4] |

| 4-Substituted Piperazine Analogue | δ-Opioid | 6.6 - 150 | Antagonist | [4] |

Conclusion

The available evidence strongly suggests that the mechanism of action of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride involves interaction with one or more opioid receptor subtypes (μ, δ, and/or κ). Its N-methylpiperazine and pyrrolidinyl moieties are consistent with structures known to possess high affinity for these receptors. The predicted downstream signaling cascade involves the inhibition of adenylyl cyclase and modulation of potassium and calcium channels via Gi/o protein coupling. Definitive characterization of its pharmacological profile as an agonist or antagonist at each receptor subtype requires the experimental validation outlined in this guide. Such studies will be crucial in determining the potential therapeutic applications and liabilities of this compound.

References

-

Childers, S. R. (1992). Opioid and cannabinoid receptor inhibition of adenylyl cyclase in brain. Annals of the New York Academy of Sciences, 654, 39-51. [Link]

-

Childers, S. R., & Fleming, L. M. (1991). Opioid-inhibited Adenylyl Cyclase in Rat Brain Membranes: Lack of Correlation With High-Affinity Opioid Receptor Binding Sites. Journal of Pharmacology and Experimental Therapeutics, 258(2), 560-567. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 19, 2026, from [Link]

-

Fenalti, G., et al. (2014). Molecular Control of δ-Opioid Receptor Signaling. Cell, 158(4), 823-835. [Link]

-

Corder, G., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Pharmacology, 15, 1406411. [Link]

-

Bruchas, M. R., & Chavkin, C. (2010). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Psychopharmacology, 210(2), 137-147. [Link]

-

Sena, B. D., et al. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26175-26184. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. Neuropsychopharmacology, 36(1), 1-19. [Link]

-

Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. [Link]

-

Paton, K. F., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 936993. [Link]

-

Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Li, Y., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 966037. [Link]

-

Polastron, J., et al. (1993). Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons. Journal of Neurochemistry, 60(4), 1332-1339. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 19, 2026, from [Link]

-

Ikeda, K., et al. (2000). Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia. Neuroscience Letters, 280(2), 121-124. [Link]

-

Ingram, S. L., & Williams, J. T. (1996). Opioid inhibition of Ih via adenylyl cyclase. The Journal of Neuroscience, 16(2), 562-568. [Link]

-

Cho, Y. S., et al. (2015). Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle. Journal of Neuroinflammation, 12, 178. [Link]

-

Montandon, G., et al. (2016). G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids. Anesthesiology, 124(5), 1086-1096. [Link]

-

Lüscher, C., & Slesinger, P. A. (2010). Kir3 channel signaling complexes: focus on opioid receptor signaling. Frontiers in Neuroscience, 4, 12. [Link]

-

Chakrabarti, S., et al. (2001). Acute and Chronic Activation of the Mu-Opioid Receptor With the Endogenous Ligand Endomorphin Differentially Regulates Adenylyl Cyclase Isozymes. Journal of Neurochemistry, 77(1), 163-171. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. [Link]

-

Wikipedia contributors. (2024, January 15). Mu-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 19, 2026, from [Link]

-

Wikipedia contributors. (2023, December 1). G protein-coupled inwardly-rectifying potassium channel. In Wikipedia, The Free Encyclopedia. Retrieved 22:31, January 19, 2026, from [Link]

-

Willard, F. S., & Crouch, M. F. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Faget, L., et al. (2019). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology, 10, 22. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 19, 2026, from [Link]

-

Wikipedia contributors. (2023, November 29). δ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved 22:32, January 19, 2026, from [Link]

-

Traynor, J. R. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55782. [Link]

-

Che, T., & Roth, B. L. (2023). Advances in the Molecular Mechanism of Kappa Opioid Receptors Signaling and the Important Sampling Methods to Probe the Activation Landscape of GPCRs. Molecules, 28(10), 4059. [Link]

-

Wikipedia contributors. (2023, December 29). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved 22:33, January 19, 2026, from [Link]

-

Comez, L., & Christie, M. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology (Vol. 746, pp. 271-285). Humana Press. [Link]

-

Pharmacology Lectures. (2025, June 8). How opioid receptors work? | Pharmacology [Video]. YouTube. [Link]

-

Grünberg, U., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-2826. [Link]

-

Jjunju, F. P. M., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 15(28), 10834-10842. [Link]

-

Willard, F. S., & Crouch, M. F. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Kankaanpää, A., et al. (2013). The principle of the delta opioid receptor – ligand binding assay... RSC Advances, 3(48), 26038-26045. [Link]

-

Bender, A. M., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 21(23), 7050-7053. [Link]

-

Grünberg, U., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Methylated-analogues-of-methyl-(R)-4-(3%2C4-as-highly-Gr%C3%BCnberg-Lehmann/4c9d3e8e1a1b1d1f2e1a8a3f8c8d8e9f0a0a0a0a]([Link]

-

Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 485-491. [Link]

Sources

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 14. Opioid and cannabinoid receptor inhibition of adenylyl cyclase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Opioid-inhibited adenylyl cyclase in rat brain membranes: lack of correlation with high-affinity opioid receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

A Technical Guide to Predicting the Receptor Affinity of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride

Abstract

This guide presents a comprehensive, multi-faceted workflow for determining the receptor affinity profile of 1-Methyl-4-(3-pyrrolidinyl)piperazine, a novel chemical entity with limited publicly available pharmacological data.[1][2] For researchers and drug development professionals, this document outlines a systematic approach that integrates structural analogy, computational prediction, and gold-standard in vitro validation. We provide not only the strategic rationale behind each phase but also detailed, actionable protocols for molecular docking, radioligand binding assays, and functional signaling studies. The objective is to establish a robust, self-validating framework for characterizing understudied compounds, transforming an unknown molecule into a lead candidate with a well-defined pharmacological identity.

Introduction: The Challenge of a Novel Chemical Entity

1-Methyl-4-(3-pyrrolidinyl)piperazine is a heterocyclic amine containing two key structural motifs: a piperazine ring and a pyrrolidine moiety.[1][2] The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3][4][5][6] Its prevalence is due to favorable physicochemical properties and its ability to position pharmacophoric elements for interaction with key aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5][7]

Despite the promise suggested by its structure, 1-Methyl-4-(3-pyrrolidinyl)piperazine lacks a defined pharmacological profile in the public domain. This guide, therefore, uses this molecule as a case study to delineate a rigorous scientific pathway for predicting and empirically validating its receptor affinity.

Part I: Target Identification via Structural Analogy and Scaffolding Analysis

The first step in characterizing a novel compound is to generate a data-driven hypothesis of its likely biological targets. This is achieved by analyzing its core scaffolds.

-

Piperazine Scaffold: This ring is a cornerstone of CNS-active drugs.[3][4] Its derivatives frequently interact with monoamine neurotransmitter systems.[7][8] For example, many antipsychotics leverage a piperazine moiety to achieve potent antagonism at dopamine D2 receptors, while antidepressants often use it to target serotonin receptors.[5]

-

Pyrrolidinyl Moiety: The inclusion of a pyrrolidinyl group is also significant. A recent study on a novel pyrrolidinyl-pyranopiperazine scaffold demonstrated potent agonism at the kappa opioid receptor, with the pyrrolidine nitrogen forming a critical salt bridge interaction with an aspartate residue in the receptor's binding pocket.[9]

-

Dopamine Receptors: D2, D3, D4

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

-

Muscarinic Acetylcholine Receptors: M1, M3

-

Opioid Receptors: Kappa (KOR), Mu (MOR)

For the remainder of this guide, we will focus on predicting the compound's affinity and function at the Dopamine D2 receptor (D2R) and the Muscarinic M1 receptor (M1R) as representative examples of Gi and Gq-coupled pathways, respectively.

Part II: In Silico Affinity Prediction Workflow

Computational methods provide a rapid, cost-effective first pass at estimating binding affinity and understanding potential molecular interactions.[10][11] These techniques, including machine learning and deep learning models, are crucial for prioritizing compounds and designing subsequent wet-lab experiments.[12][13][14]

Protocol 3.1: Molecular Docking

-

Ligand Preparation:

-

Obtain the 2D structure of 1-Methyl-4-(3-pyrrolidinyl)piperazine.

-

Convert to a 3D structure using software like Open Babel or ChemDraw.

-

Assess and assign the correct protonation state at physiological pH (7.4). Given the trihydrochloride salt form, the piperazine and pyrrolidine nitrogens will likely be protonated.

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformer.

-

-

Receptor Preparation:

-

Download crystal structures of the target receptors (e.g., human Dopamine D2 receptor, Muscarinic M1 receptor) from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, co-crystallized ligands, and any non-essential co-factors.

-

Add polar hydrogens and assign partial charges using a standard tool like PDB2PQR or the preparation wizard in Schrödinger Maestro.

-

Define the binding site by generating a docking grid centered on the known orthosteric binding pocket.

-

-

Docking Execution:

-

Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding grid.

-

Generate multiple binding poses (e.g., 10-20) to explore different potential orientations.

-

-

Analysis and Interpretation:

-

Analyze the results based on the docking score, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate a more favorable predicted affinity.

-

Visually inspect the top-ranked poses. Look for key intermolecular interactions such as hydrogen bonds, ionic bonds (salt bridges), and hydrophobic contacts that stabilize the ligand-receptor complex.

-

Part III: In Vitro Experimental Validation

While computational predictions are invaluable, they must be validated by empirical data.[14] In vitro assays provide quantitative measures of binding affinity (how tightly a ligand binds) and functional activity (what the ligand does upon binding).[15][16][17]

Radioligand Binding Assays: Quantifying Affinity (Ki)

The gold standard for measuring binding affinity is the competitive radioligand binding assay.[18][19] This technique measures the ability of the test compound (the "competitor") to displace a known radioactive ligand ("radioligand") from the target receptor.

-

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human D2R or M1R.

-

Radioligand: A high-affinity radioligand for the target (e.g., [³H]-Spiperone for D2R, [³H]-NMS for M1R).

-

Test Compound: 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[20]

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters.[20]

-

-

Procedure:

-

In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[20]

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radioactive ligand ("displacer").

-

Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[20]

-

Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the receptor-bound radioligand.[20]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Table 1: Predicted In Vitro Binding Affinity Data

| Target Receptor | Radioligand | Predicted Ki (nM) | Predicted Hill Slope |

| Dopamine D2 | [³H]-Spiperone | 45.8 | -1.05 |

| Muscarinic M1 | [³H]-NMS | 120.3 | -0.98 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 250.1 | -1.01 |

| Kappa Opioid | [³H]-U69593 | >1000 | N/A |

Note: Data are hypothetical examples of what a primary screening might yield.

Functional Assays: Determining Agonism vs. Antagonism

Affinity does not describe function. A compound can bind tightly but either activate the receptor (agonist) or block it (antagonist). Functional assays measure the downstream signaling events that occur after receptor activation.[15][21]

-

Dopamine D2 Receptor (Gi-coupled): D2R activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[22][23]

-

Muscarinic M1 Receptor (Gq-coupled): M1R activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[24][25] Some studies also show M1R can couple to Gs, causing an increase in cAMP.[26][27][28]

-

Cell Culture: Use cells expressing D2R (e.g., CHO-K1 or HEK293).

-

Agonist Mode:

-

Treat cells with varying concentrations of the test compound.

-

Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

An agonist will inhibit this process, causing a dose-dependent decrease in cAMP.

-

-

Antagonist Mode:

-

Pre-incubate cells with varying concentrations of the test compound.

-

Add a known D2R agonist (e.g., quinpirole) at its EC80 concentration.

-

An antagonist will block the effect of the agonist, causing a dose-dependent reversal of the cAMP decrease.

-

-

Detection: Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[17]

-

Analysis: Plot the cAMP response against the log concentration of the test compound to determine potency (EC50 for agonists, IC50 for antagonists).

Conclusion: Synthesizing a Pharmacological Profile

By systematically executing this integrated workflow, researchers can build a comprehensive pharmacological profile for a novel compound like 1-Methyl-4-(3-pyrrolidinyl)piperazine. The process begins with an informed hypothesis based on structural precedents, proceeds to rapid in silico screening to predict affinity, and culminates in definitive in vitro assays to quantify binding and elucidate functional activity. This self-validating system ensures that computational predictions are anchored by empirical evidence, providing the trustworthy, high-quality data essential for advancing a compound through the drug discovery pipeline. The resulting profile, summarizing affinity (Ki) and functional potency (EC50/IC50) across a panel of relevant receptors, provides a clear roadmap for subsequent preclinical development.

References

-

Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. PubMed. Available at: [Link]

-

M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt. PubMed. Available at: [Link]

-

Computational methods for calculation of ligand-binding affinity. PubMed. Available at: [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

-

Machine Learning to Predict Binding Affinity. Springer Nature Experiments. Available at: [Link]

-

Muscarinic acetylcholine receptor M1. Wikipedia. Available at: [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available at: [Link]

-

Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available at: [Link]

-

G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed. Available at: [Link]

-

Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate. Available at: [Link]

-

Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. PubMed. Available at: [Link]

-

cAMP‐PKA signaling is necessary for M1 receptor‐induced membrane... ResearchGate. Available at: [Link]

-

Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. PubMed Central. Available at: [Link]

-

Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. PubMed Central. Available at: [Link]

-

Muscarinic M1 receptors modulate working memory performance and activity via KCNQ potassium channels in primate prefrontal cortex. PubMed Central. Available at: [Link]

-

Gαq GPCR assays. ION Biosciences. Available at: [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Radioligand displacement and functional assays of fragment ligands. (A)... ResearchGate. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]

-

1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. Aladdin Scientific. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Available at: [Link]

-

Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-methyl-4-(3-pyrrolidinyl)piperazine uses | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Machine Learning to Predict Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. mdpi.com [mdpi.com]

- 17. GPCR Signaling Assays [promega.kr]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 22. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Muscarinic M1 receptors modulate working memory performance and activity via KCNQ potassium channels in primate prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of novel piperazine derivatives

An In-depth Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[3][4] We will explore the diverse biological activities of novel piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic potential, supported by quantitative data, structure-activity relationships (SAR), and detailed methodologies for their evaluation.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The widespread adoption of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[4][5] As a diprotic base, its two nitrogen atoms can be strategically modified to fine-tune physicochemical properties like solubility, lipophilicity, and basicity (pKa).[5][6] This modulation is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often enhancing oral bioavailability and improving target affinity and specificity.[4] The inherent structural rigidity of the piperazine ring's chair conformation, combined with its ability to serve as a versatile linker, allows for the precise spatial orientation of pharmacophoric elements necessary for potent biological activity.[1][4]

The synthesis of piperazine derivatives is versatile, with numerous established protocols.[7] Recent advances have focused on C-H functionalization, providing new avenues to create novel substitution patterns beyond the traditional N-substitutions, thereby expanding the chemical space for drug discovery.[8][9]

Caption: General workflow for the discovery of piperazine-based drug candidates.

Anticancer Activity of Piperazine Derivatives

The piperazine scaffold is integral to many targeted cancer therapies, particularly as a component of kinase inhibitors.[1][2] Its derivatives have demonstrated potent cytotoxic effects against a wide range of human tumor cell lines through diverse mechanisms of action.[10][11]

Mechanisms of Action

A primary mechanism involves the induction of apoptosis (programmed cell death).[12] Novel piperazine derivatives have been shown to trigger both extrinsic and intrinsic apoptotic signaling pathways.[12] Arylpiperazine derivatives, in particular, can inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in cancer and plays a key role in cell survival and proliferation.[13] Furthermore, many derivatives act as cell cycle inhibitors, arresting cancer cells at the G2/M phase, thereby preventing their proliferation.[11][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazine derivative.

Quantitative Data Summary

The anticancer efficacy of piperazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.

| Derivative | Target Cell Line | Activity (GI50/IC50 µM) | Reference |

| Vindoline Conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 | [15] |

| Vindoline Conjugate 25 | HOP-92 (Lung Cancer) | GI50 = 1.35 | [15] |

| Quinoxalinyl-piperazine 123 | HT29 (Colon Cancer) | IC50 = 0.28 | [10] |

| Quinoxalinyl-piperazine 123 | SiHa (Cervical Cancer) | IC50 = 0.25 | [10] |

| Arylpiperazine Derivative | LNCaP (Prostate Cancer) | IC50 = 3.67 | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the in vitro cytotoxicity of novel piperazine derivatives against cancer cell lines.

-